Anti-Mycobacterial Activity Against MDR-TB Clinical Isolates
In a direct head-to-head comparison of 44 plant-derived secondary metabolites against multidrug-resistant Mycobacterium tuberculosis clinical isolates, 6-methoxy-dihydrochelirubine was the most active compound among all alkaloids, flavonoids, quinones, and triterpenes tested, with an MIC of 12.5 µg/mL . This contrasts sharply with dihydrochelerythrine, which was only half as active as its oxidized counterpart chelerythrine against the sensitive strain, demonstrating that the 6-methoxy-dihydrochelirubine scaffold possesses unique anti-mycobacterial potency that is not a general property of dihydrobenzophenanthridines .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multidrug-resistant M. tuberculosis |
|---|---|
| Target Compound Data | 12.5 µg/mL (for 6-methoxy-dihydrochelirubine) |
| Comparator Or Baseline | Liriodenine (most active overall, MIC = 3.125 µg/mL); dihydrochelerythrine (MIC = 25 µg/mL against sensitive strain, half as active as chelerythrine) |
| Quantified Difference | 6-methoxy-dihydrochelirubine was the most active among all alkaloids tested against MDR strains, with a 2-fold improvement over dihydrochelerythrine against the sensitive strain. |
| Conditions | In vitro susceptibility testing against multidrug-resistant clinical isolates of Mycobacterium tuberculosis. |
Why This Matters
Procurement of dihydrochelirubine is justified for antimycobacterial drug discovery programs, as its 6-methoxy derivative displays superior potency against MDR-TB compared to other benzophenanthridine alkaloids in the same assay panel.
- [1] Camacho-Corona, M. del R., et al. J. Mex. Chem. Soc. 2009, 53(2), 71-77. Evaluation of Some Plant-derived Secondary Metabolites Against Sensitive and Multidrug-resistant Mycobacterium tuberculosis. View Source
- [2] Camacho-Corona, M. del R., et al. J. Mex. Chem. Soc. 2009, 53(2), 71-77. (Referenced within for dihydrochelerythrine data). View Source
